molecular formula C6H7ClN2O2S B2824675 2-Cyclopropylpyrazole-3-sulfonyl chloride CAS No. 2168020-98-0

2-Cyclopropylpyrazole-3-sulfonyl chloride

Cat. No. B2824675
CAS RN: 2168020-98-0
M. Wt: 206.64
InChI Key: QXWBTJAARFOSKR-UHFFFAOYSA-N
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Description

“2-Cyclopropylpyrazole-3-sulfonyl chloride” is a chemical compound that contains a pyrazole ring, which is a type of aromatic organic compound. Pyrazoles are known for their wide range of applications in the field of medicinal chemistry .


Synthesis Analysis

While specific synthesis methods for “2-Cyclopropylpyrazole-3-sulfonyl chloride” are not available, pyrazole derivatives are generally synthesized from hydrazines and 1,3-diketones . The synthesis of sulfonyl chlorides often involves the reaction of a diazonium chloride solution with a sulfur dioxide solution .


Molecular Structure Analysis

Pyrazole derivatives are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms . The cyclopropyl group and the sulfonyl chloride group would be attached to this ring, but without specific information, it’s hard to say exactly what the molecule would look like.


Chemical Reactions Analysis

The reactivity of pyrazole derivatives can be quite diverse, depending on the nature of their substituent groups . Sulfonyl chlorides are typically reactive towards nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Cyclopropylpyrazole-3-sulfonyl chloride” would depend on its exact structure. Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .

Scientific Research Applications

Synthesis of Polysubstituted Pyrroles and Pyrazines

  • Sulfonyl chlorides, including compounds similar to 2-Cyclopropylpyrazole-3-sulfonyl chloride, have been utilized in the synthesis of polysubstituted pyrroles and pyrazines. These reactions typically involve cycloadditions or coupling with various organic substrates, demonstrating the reactivity and utility of sulfonyl chlorides in constructing heterocyclic compounds with potential biological activity (Wang, Lei, & Tang, 2015).

Catalytic Meta Sulfonation

  • Catalytic meta sulfonation of aromatic compounds using sulfonyl chlorides under the catalysis of (arene)ruthenium(II) complexes illustrates the strategic use of these reagents in achieving regioselective sulfonation. This process highlights the potential of sulfonyl chlorides in synthetic chemistry for modifying aromatic compounds with sulfonyl groups in specific positions, impacting the physical, chemical, or biological properties of the molecules (Saidi et al., 2011).

Anticancer Activity Studies

  • Sulfonyl chloride derivatives, upon further functionalization, have shown moderate anticancer activity against various cancer cell lines. This application underscores the potential of sulfonyl chloride compounds in medicinal chemistry as precursors for the synthesis of compounds with biological activity (Salinas-Torres et al., 2022).

Corrosion Inhibition

  • Heterocyclic diazoles, which can be synthesized using sulfonyl chloride intermediates, have been explored as corrosion inhibitors for metals. This application reveals the industrial relevance of sulfonyl chloride derivatives in materials science, specifically in protecting metals from corrosive environments (Babić-Samardžija et al., 2005).

Activation for Sulfonamide Synthesis

  • The activation of sulfamoyl and sulfonyl chlorides for the synthesis of aliphatic sulfonamides demonstrates the utility of sulfonyl chlorides in creating molecules of interest in medicinal chemistry, highlighting their role in late-stage functionalization of complex molecules (Hell et al., 2019).

Future Directions

Pyrazole derivatives are a topic of ongoing research due to their wide range of potential applications . Future research may focus on developing more efficient synthesis methods, exploring new applications, and improving our understanding of their properties and reactivity.

properties

IUPAC Name

2-cyclopropylpyrazole-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2S/c7-12(10,11)6-3-4-8-9(6)5-1-2-5/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWBTJAARFOSKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=CC=N2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropylpyrazole-3-sulfonyl chloride

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